molecular formula C14H8F3N3O2S B11005650 3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11005650
M. Wt: 339.29 g/mol
InChI Key: USHVOGYHXXRFEK-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It features a thiazolo[3,2-a]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the trifluorophenyl group adds significant electron-withdrawing properties, which can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres, are often required to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .

Scientific Research Applications

3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The thiazolo[3,2-a]pyrimidine core can interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluorophenyl group in 3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide distinguishes it from other similar compounds. This group imparts unique electronic properties, enhancing the compound’s reactivity and potential biological activity .

Properties

Molecular Formula

C14H8F3N3O2S

Molecular Weight

339.29 g/mol

IUPAC Name

3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H8F3N3O2S/c1-6-5-23-14-18-4-8(13(22)20(6)14)12(21)19-7-2-9(15)11(17)10(16)3-7/h2-5H,1H3,(H,19,21)

InChI Key

USHVOGYHXXRFEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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